molecular formula C16H14Cl2N2O3 B4683387 1-(2,3-dichlorobenzoyl)-4-(2-furoyl)piperazine

1-(2,3-dichlorobenzoyl)-4-(2-furoyl)piperazine

Cat. No. B4683387
M. Wt: 353.2 g/mol
InChI Key: SEVKOKROLYVWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dichlorobenzoyl)-4-(2-furoyl)piperazine, also known as DCB-FP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1-(2,3-dichlorobenzoyl)-4-(2-furoyl)piperazine has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been used as a tool to study the function of ion channels and receptors in the brain. In drug development, this compound has been used as a scaffold for the development of new drugs with improved efficacy and selectivity.

Mechanism of Action

1-(2,3-dichlorobenzoyl)-4-(2-furoyl)piperazine exerts its effects through its ability to modulate ion channels and receptors in cells. Specifically, this compound has been shown to inhibit voltage-gated potassium channels and activate GABA receptors, leading to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, modulation of ion channels and receptors in the brain, and changes in neurotransmitter release. Additionally, this compound has been shown to have anti-inflammatory effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-dichlorobenzoyl)-4-(2-furoyl)piperazine in lab experiments is its high potency and selectivity for ion channels and receptors. Additionally, this compound is stable and can be easily synthesized in large quantities. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 1-(2,3-dichlorobenzoyl)-4-(2-furoyl)piperazine. One direction is the development of new drugs based on the this compound scaffold with improved efficacy and selectivity. Another direction is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular and physiological processes.

properties

IUPAC Name

(2,3-dichlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c17-12-4-1-3-11(14(12)18)15(21)19-6-8-20(9-7-19)16(22)13-5-2-10-23-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVKOKROLYVWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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